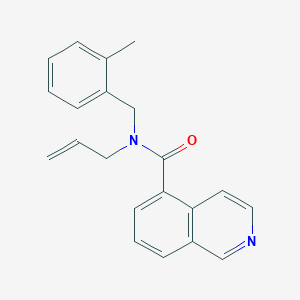
N-allyl-N-(2-methylbenzyl)isoquinoline-5-carboxamide
Overview
Description
Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline and quinoline are benzopyridines, which are composed of a benzene ring fused to a pyridine ring .
Synthesis Analysis
Isoquinoline derivatives can be synthesized by several methods . One common strategy is the Bischler–Nepieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
Isoquinoline is a colorless hygroscopic liquid at temperatures above its melting point with a penetrating, unpleasant odor . It crystallizes in the form of platelets that have a low solubility in water but dissolve well in ethanol, acetone, diethyl ether, carbon disulfide, and other common organic solvents .Chemical Reactions Analysis
The unexpected rearrangement of N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides in the presence of LiHMDS has been found . The key features are: (1) the net reaction consisted of 1,3-migration of the N-allyl group, (2) the rearrangement produced a congested aza-quaternary carbon center, (3) both cyclic and acyclic substrates underwent the unexpected rearrangement .Physical and Chemical Properties Analysis
Isoquinoline is a colorless hygroscopic liquid at temperatures above its melting point with a penetrating, unpleasant odor . It crystallizes in the form of platelets that have a low solubility in water but dissolve well in ethanol, acetone, diethyl ether, carbon disulfide, and other common organic solvents .Mechanism of Action
Future Directions
The synthesis and reactivity of organochalcogen compounds and the development of new synthetic methods for application of organochalcogen substrates in cyclization reactions are among the main current research interests . This suggests that there is ongoing research in the field of isoquinoline derivatives, and we can expect more advancements in the future.
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-N-prop-2-enylisoquinoline-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-3-13-23(15-18-8-5-4-7-16(18)2)21(24)20-10-6-9-17-14-22-12-11-19(17)20/h3-12,14H,1,13,15H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREDPWDQSSGKJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CC=C)C(=O)C2=CC=CC3=C2C=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(hydroxymethyl)pyridin-4-yl]-N,N-di(propan-2-yl)benzamide](/img/structure/B3803058.png)
![ethyl 1-[(2,3-dihydro-1H-inden-1-ylacetyl)amino]cyclobutanecarboxylate](/img/structure/B3803060.png)
![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-1-[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methanamine](/img/structure/B3803073.png)
![2-(1-benzyl-3-oxopiperazin-2-yl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B3803077.png)
![methyl (2R,4S)-4-hydroxy-1-[3-(4-methylphenyl)propanoyl]piperidine-2-carboxylate](/img/structure/B3803082.png)
![1-(2-fluoro-4-methoxyphenyl)-2-(imidazo[1,2-a]pyridin-2-ylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3803085.png)
![2-methoxy-6-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)methyl]phenol](/img/structure/B3803097.png)
![N'-1,3-benzodioxol-5-yl-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B3803102.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B3803108.png)
![2-(3-{1-[3-(1-piperidinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyrazine](/img/structure/B3803116.png)

![trans-4-{[6-(dimethylamino)-4-pyrimidinyl]amino}cyclohexanol](/img/structure/B3803129.png)
![3-(1H-indol-4-yl)-5-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B3803140.png)
![methyl 4-[4-(1H-pyrazol-3-ylcarbonyl)-1-piperazinyl]benzoate](/img/structure/B3803151.png)
